

A Comprehensive Guide to the Thermodynamic Properties of Magnesium Aluminate Spinel (MgAl₂O₄)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Magnesium aluminate*

Cat. No.: *B223811*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core thermodynamic properties of **magnesium aluminate** spinel (MgAl₂O₄), a ceramic material with significant applications in various scientific and industrial fields. This document summarizes key quantitative data, details experimental methodologies for their determination, and illustrates the relationships between these properties and the techniques used to measure them.

Quantitative Thermodynamic Data

The thermodynamic stability and behavior of **magnesium aluminate** spinel are defined by several key properties. The following tables consolidate quantitative data from various experimental studies, providing a basis for comparison and analysis.

Table 1: Heat Capacity (C_p) of **Magnesium Aluminate** Spinel at Ambient Pressure

Temperature (K)	Heat Capacity (J/mol·K)	Reference
53.44	Value not explicitly stated in snippets	[1]
200	Value not explicitly stated in snippets, comparison mentioned	[1]
298.15	120.5	[2]
~400	Trend change noted	[1]
~700	Trend change noted	[1]
up to 1800	Data available, specific values not in snippets	[1]

Note: The heat capacity of MgAl_2O_4 has been measured over a wide temperature range, from 53.44 K to approximately 1800 K.[\[1\]](#) Different empirical formulas have been used to fit the experimental data.[\[3\]](#)

Table 2: Enthalpy of Formation (ΔH°_f) and Gibbs Free Energy of Formation (ΔG°_f) of **Magnesium Aluminate Spinel**

Property	Value	Conditions	Reference
Standard Enthalpy of Formation from Oxides (ΔH°_f)	$-12.02 \pm 1.14 \text{ kJ/mol}$	1851–2298 K	[4]
Standard Enthalpy of Formation of Nonstoichiometric Spinel	Value for $\text{MgAl}_2\text{O}_4 \cdot 0.793\text{Al}_2\text{O}_3$	1900 K	[5]
Gibbs Free Energy of Formation from Oxides (ΔG°_f)	-12 to -27 kJ/mol	~1800 K	[4]

Table 3: Standard Entropy (S°) of **Magnesium Aluminate** Spinel

Property	Value (J/mol·K)	Conditions	Reference
Standard Entropy (S°)	80.9 ± 0.6	298.15 K	[2]
Standard Entropy (S°)	92.9	300 K (Calculated)	[2]

Table 4: Coefficient of Thermal Expansion (CTE) of **Magnesium Aluminate** Spinel

Temperature Range	CTE ($10^{-6}/K$)	Reference
Not Specified	8.4	[6]

Note: The thermal expansion of $MgAl_2O_4$ is a critical parameter for its application in environments with fluctuating temperatures.[\[7\]](#)

Experimental Protocols

The determination of the thermodynamic properties of ceramic materials like **magnesium aluminate** spinel requires precise and controlled experimental techniques. The following sections detail the methodologies for three key experimental procedures.

Differential Scanning Calorimetry (DSC) for Heat Capacity Measurement

Differential Scanning Calorimetry (DSC) is a fundamental technique for determining the heat capacity of materials.[\[8\]](#)

Methodology:

- Sample and Reference Preparation: A precisely weighed sample of **magnesium aluminate** spinel is placed in a sample crucible. An empty crucible of the same type serves as a reference. For high accuracy, a sapphire standard with a well-known heat capacity is also used for calibration.[\[9\]](#)

- **Instrument Setup:** The sample and reference crucibles are placed in the DSC test chamber, which is composed of a furnace, temperature sensors, and a system to control the atmosphere (e.g., inert gas to prevent oxidation).[10][11]
- **Temperature Program:** A defined temperature program is initiated. This typically involves an initial isothermal period to establish thermal equilibrium, followed by a linear heating ramp at a controlled rate (e.g., 20 °C/min) across the temperature range of interest. A final isothermal period may also be included.[9][12]
- **Data Acquisition:** During the temperature ramp, the instrument measures the difference in heat flow required to maintain the sample and the reference at the same temperature. This differential heat flow is recorded as a function of temperature.[8]
- **Heat Capacity Calculation:** The heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of the sapphire standard and the baseline (empty crucible). The calculation is based on the following relationship: $C_p(\text{sample}) = (\text{DSC_sample} - \text{DSC_baseline}) / (\text{DSC_sapphire} - \text{DSC_baseline}) * C_p(\text{sapphire}) * (\text{mass_sapphire} / \text{mass_sample})$

Drop Calorimetry for Enthalpy Measurement

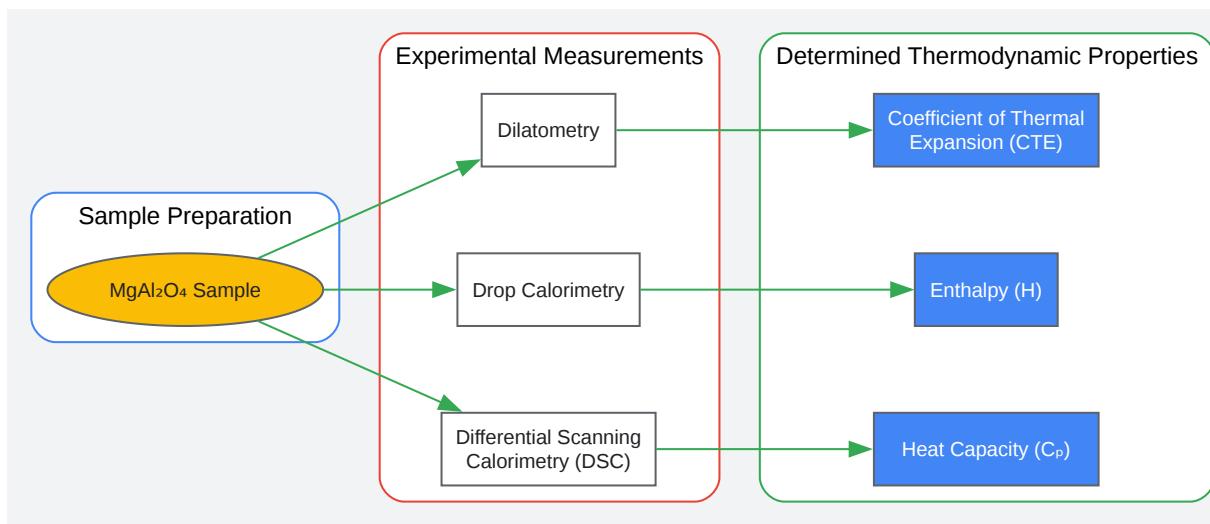
Drop calorimetry is a classic and accurate method for determining the enthalpy increment of a material at high temperatures.[13]

Methodology:

- **Sample Preparation:** A sample of **magnesium aluminate** spinel of known mass is encapsulated, typically in a platinum container.
- **Furnace Heating:** The encapsulated sample is suspended in a furnace and heated to a precisely controlled high temperature (T_2).
- **Calorimeter Setup:** A calorimeter, often an isoperibol or adiabatic type, is maintained at a well-defined lower temperature (T_1), typically near room temperature. The calorimeter's heat capacity is determined through calibration experiments, often using a standard material like sapphire.

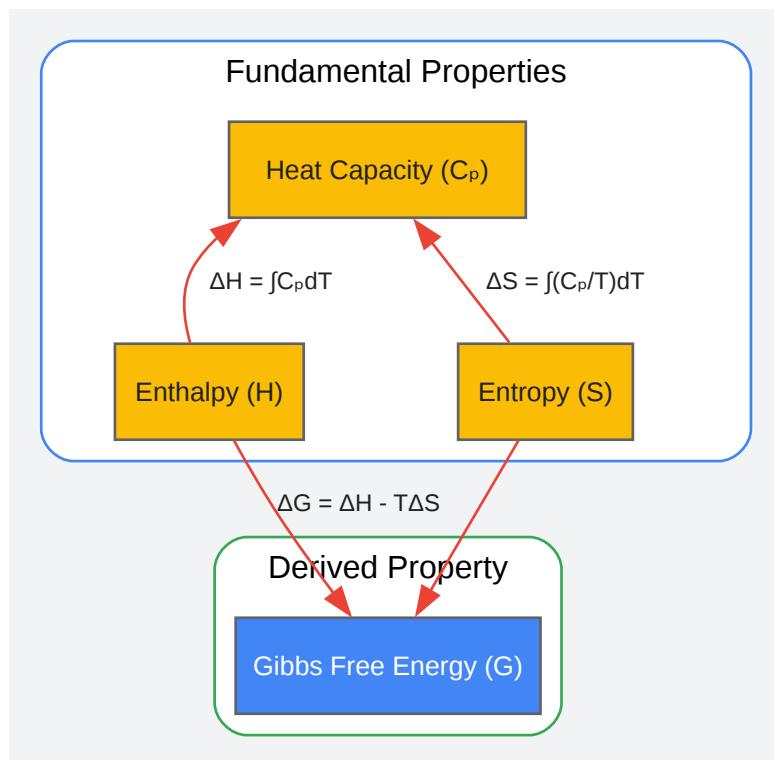
- Dropping Procedure: The heated sample is rapidly dropped from the furnace into the calorimeter.[13]
- Temperature Measurement: The temperature change of the calorimeter due to the heat released by the cooling sample is meticulously measured.
- Enthalpy Calculation: The enthalpy increment ($H(T_2) - H(T_1)$) of the sample is calculated from the measured temperature rise of the calorimeter and its known heat capacity. By conducting a series of drops from different furnace temperatures, the enthalpy of the material as a function of temperature can be determined.

Dilatometry for Thermal Expansion Measurement


Dilatometry is a technique used to measure the dimensional changes of a material as a function of temperature, from which the coefficient of thermal expansion can be derived.[14][15]

Methodology:

- Sample Preparation: A solid sample of **magnesium aluminate** spinel with a well-defined geometry (e.g., a cylindrical or rectangular bar of known length) is prepared.[14]
- Instrument Setup: The sample is placed in the dilatometer, which consists of a furnace for controlled heating and cooling, and a push-rod or optical system to measure the change in the sample's length.[15][16] The system is typically purged with an inert gas to prevent reactions at high temperatures.[7]
- Temperature Program: The sample is subjected to a controlled temperature program, which can include heating ramps, cooling ramps, and isothermal holds.[14]
- Displacement Measurement: As the temperature changes, the sample expands or contracts. This change in length is transmitted by the push-rod to a displacement sensor (e.g., a linear variable differential transformer - LVDT) or measured non-contactly by an optical system.[15][16] The displacement is recorded as a function of temperature.
- CTE Calculation: The coefficient of linear thermal expansion (α) is calculated from the slope of the length change versus temperature curve ($\Delta L/L_0$ vs. ΔT), where ΔL is the change in length, L_0 is the initial length, and ΔT is the change in temperature.[17]


Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflows and fundamental relationships in the study of the thermodynamic properties of **magnesium aluminate spinel**.

[Click to download full resolution via product page](#)

Figure 1: Experimental workflow for determining thermodynamic properties.

[Click to download full resolution via product page](#)

Figure 2: Relationship between core thermodynamic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thermodynamic Properties of MgAl₂O₄ Spinel at High Temperatures and High Pressures | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

- 7. Video: Analysis of Thermal Expansion via Dilatometry [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. infinitalab.com [infinitalab.com]
- 10. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 12. mse.ucr.edu [mse.ucr.edu]
- 13. eyoungindustry.com [eyoungindustry.com]
- 14. Dilatometry | Thermal Expansion | EAG Laboratories [eag.com]
- 15. infinitalab.com [infinitalab.com]
- 16. measurlabs.com [measurlabs.com]
- 17. msesupplies.com [msesupplies.com]
- To cite this document: BenchChem. [A Comprehensive Guide to the Thermodynamic Properties of Magnesium Aluminate Spinel ($MgAl_2O_4$)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b223811#thermodynamic-properties-of-magnesium-aluminate-spinel>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com